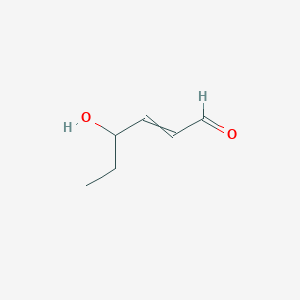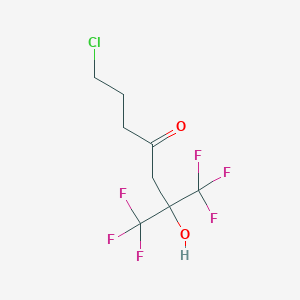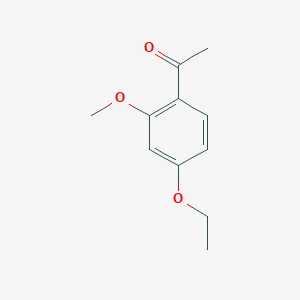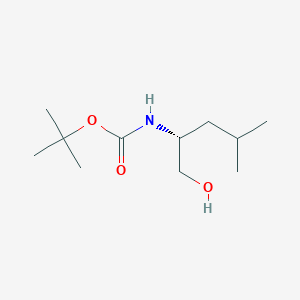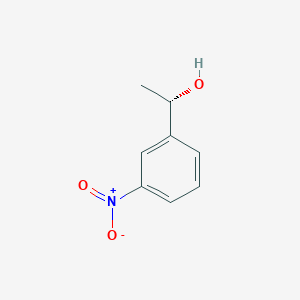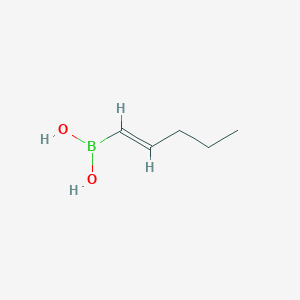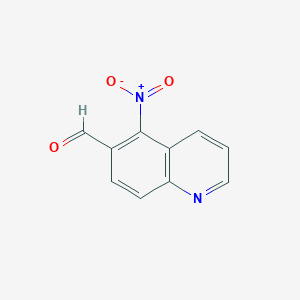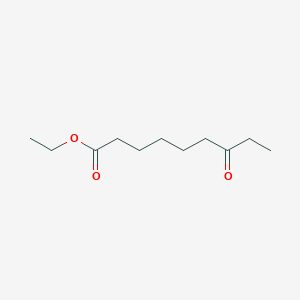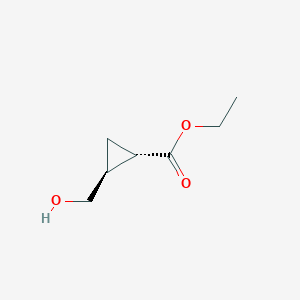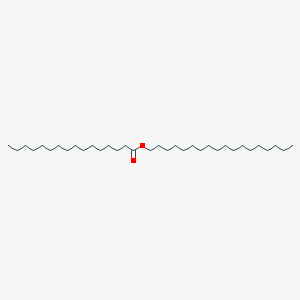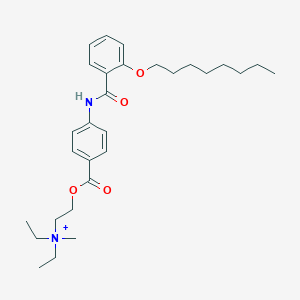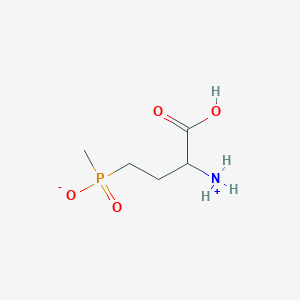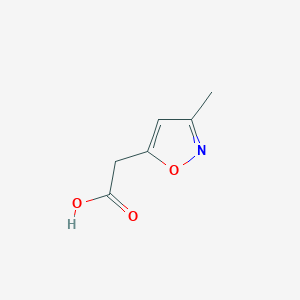
Defoliant MN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Defoliant MN, also known as 2-methyl-4-chlorophenoxyacetic acid, is a synthetic herbicide that was widely used during the Vietnam War to clear the dense jungle foliage. The herbicide was developed by the United States military to deny the enemy cover and food sources, and to expose their positions. However, the extensive use of defoliant MN had severe environmental and health consequences for the Vietnamese people and American soldiers who were exposed to the herbicide.
Mécanisme D'action
Defoliant MN works by disrupting the plant's hormonal balance, specifically the auxin pathway. The herbicide mimics the natural plant hormone indole-3-acetic acid (IAA) and binds to the auxin receptor, causing uncontrolled growth and ultimately leading to the death of the plant.
Effets Biochimiques Et Physiologiques
In addition to its herbicidal properties, defoliant MN has been shown to have toxic effects on human health. Exposure to the herbicide has been linked to several health problems, including cancer, birth defects, and neurological disorders. Defoliant MN has been shown to disrupt DNA replication and cause oxidative stress, leading to cellular damage and potentially cancerous mutations.
Avantages Et Limitations Des Expériences En Laboratoire
Defoliant MN has been widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective herbicidal properties make it an ideal tool for studying the auxin pathway in plants. However, due to its toxic nature, caution must be taken when handling and disposing of the herbicide.
Orientations Futures
Future research on defoliant MN should focus on developing safer alternatives to the herbicide. Additionally, further studies are needed to fully understand the long-term health effects of exposure to the herbicide. Finally, research should be conducted to develop effective methods for removing defoliant MN from contaminated soil and water sources.
Méthodes De Synthèse
Defoliant MN is synthesized through a multistep chemical process starting with the reaction of 2-methylphenol with chloroacetic acid. The resulting product is then treated with a base to form the final product, Defoliant MNhlorophenoxyacetic acid.
Applications De Recherche Scientifique
Defoliant MN has been extensively studied for its use as a herbicide in agriculture. Its ability to selectively kill broadleaf weeds while leaving grasses unharmed has made it a popular choice for farmers. However, due to its toxic nature, the use of defoliant MN has been restricted in many countries.
Propriétés
Numéro CAS |
102340-92-1 |
|---|---|
Nom du produit |
Defoliant MN |
Formule moléculaire |
CH4ClN2NaO4 |
Poids moléculaire |
166.5 g/mol |
Nom IUPAC |
sodium;urea;chlorate |
InChI |
InChI=1S/CH4N2O.ClHO3.Na/c2*2-1(3)4;/h(H4,2,3,4);(H,2,3,4);/q;;+1/p-1 |
Clé InChI |
KSCRNMOAKBYHIO-UHFFFAOYSA-M |
SMILES isomérique |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
SMILES |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
SMILES canonique |
C(=O)(N)N.[O-]Cl(=O)=O.[Na+] |
Autres numéros CAS |
102340-92-1 |
Synonymes |
Sodium chlor |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



